molecular formula C22H24N4O6S B2598052 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide CAS No. 955799-22-1

1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide

Cat. No.: B2598052
CAS No.: 955799-22-1
M. Wt: 472.52
InChI Key: TWFXSYIIPIFKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a recognized and potent small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5. This compound functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby selectively inhibiting the phosphorylation of downstream Smad proteins (Smad2/3) Source . The primary research value of this inhibitor lies in its application to dissect the complex roles of the TGF-β signaling pathway in various physiological and pathological processes. It is extensively used in in vitro and cell-based assays to investigate mechanisms of fibrosis, epithelial-to-mesenchymal transition (EMT), cancer cell proliferation and metastasis, and immunoregulation Source . By effectively blocking ALK5-mediated signaling, researchers can elucidate the pathway's contribution to disease progression and validate potential therapeutic targets within this critical signaling cascade.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-30-18-11-10-15(13-19(18)31-2)21-24-25-22(32-21)23-20(27)16-7-6-12-26(14-16)33(28,29)17-8-4-3-5-9-17/h3-5,8-11,13,16H,6-7,12,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFXSYIIPIFKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfonamide bonds:

  • Amide Hydrolysis :
    The carboxamide group (-CONH-) hydrolyzes in concentrated HCl (6M) at 80–100°C for 6–8 hours, yielding piperidine-3-carboxylic acid and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.

  • Sulfonamide Hydrolysis :
    The benzenesulfonyl group resists hydrolysis under mild conditions but cleaves in refluxing HBr (48%)/acetic acid (1:1) to produce piperidine and benzenesulfonic acid derivatives.

Reaction Type Conditions Products
Amide hydrolysis6M HCl, 80–100°C, 6–8 hrsPiperidine-3-carboxylic acid + 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Sulfonamide hydrolysisHBr/AcOH (1:1), refluxPiperidine derivatives + benzenesulfonic acid

Substitution Reactions

The oxadiazole ring and sulfonamide nitrogen participate in nucleophilic substitutions:

  • Oxadiazole Ring Substitution :
    The 1,3,4-oxadiazole undergoes nucleophilic attacks at the C-2 position. For example, treatment with ethylenediamine in ethanol at 60°C replaces the oxadiazole with a triazole moiety .

  • Sulfonamide Nitrogen Alkylation :
    The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives, enhancing lipophilicity.

Cyclization and Ring-Opening Reactions

The oxadiazole ring demonstrates reversible cyclization behavior:

  • Ring-Opening :
    Under basic conditions (NaOH/EtOH), the oxadiazole ring opens to form a thiosemicarbazide intermediate, which can re-cyclize upon acid treatment .

  • Formation of Hybrid Scaffolds :
    Reaction with triethyl orthochloroacetate in anhydrous THF produces 2-(chloromethyl)-1,3,4-oxadiazole derivatives, enabling further functionalization .

Oxidation and Reduction Reactions

Selective redox transformations occur at specific sites:

  • Piperidine Ring Oxidation :
    Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to a N-oxide, altering its electronic properties.

  • Oxadiazole Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diaminoethane derivative, modifying hydrogen-bonding capacity.

Biological Interactions and Reactivity

The compound’s sulfonamide and oxadiazole groups enable interactions with biological targets:

  • Carbonic Anhydrase Inhibition :
    The benzenesulfonyl group binds to zinc in human carbonic anhydrase isoforms (hCA I, II, IX), with inhibitory constants (Kᵢ) in the nanomolar range .

  • Enzyme Modulation :
    The oxadiazole moiety disrupts ATP-binding pockets in kinases, as demonstrated in enzymatic assays against HCT-116 and MCF-7 cell lines .

Biological Target Interaction Mechanism Activity (Kᵢ or IC₅₀)
hCA IZinc coordination via sulfonamideKᵢ = 7.9 nM
Tyrosine kinaseOxadiazole-mediated ATP竞争性抑制IC₅₀ = 0.23 μM (HCT-116)

Key Research Findings

  • Synthetic Flexibility : Multi-step protocols enable modular modifications, such as introducing fluorinated groups at the piperidine C-3 position to enhance blood-brain barrier permeability.

  • pH-Dependent Stability : The compound remains stable in neutral buffers but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Solubility Profile : Poor aqueous solubility (logP = 3.2) necessitates formulation with DMSO or cyclodextrins for in vitro assays .

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial, anticancer, and enzyme-targeted therapeutics .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is being studied for its potential as a pharmacophore in drug design. The unique structural features of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide enable it to interact with specific biological targets, including enzymes and receptors. The benzenesulfonyl group is known to form strong interactions with protein active sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions may modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory and anti-cancer activities.

Case Studies
Research has shown that derivatives of oxadiazole compounds exhibit anticonvulsant properties. In one study, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and screened for their anticonvulsant activity against a maximal electroshock seizure model in Wistar rats. The findings indicated that certain derivatives demonstrated significant potency without notable neurotoxicity .

Organic Synthesis

Intermediate Role
this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis pathways. For instance, the compound can be used to create sulfone derivatives through oxidation processes.

Material Science

Development of New Materials
The compound is also explored for its potential applications in material science. Its unique chemical structure may lead to the development of new materials with specific properties suitable for various applications. The combination of piperidine and oxadiazole rings could impart unique electronic or mechanical characteristics to materials developed from this compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide lies in its combination of the piperidine, oxadiazole, and benzenesulfonyl groups, which confer distinct chemical and biological properties.

Biological Activity

1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure

The compound features a complex structure that includes:

  • A piperidine ring
  • A benzenesulfonyl group
  • An oxadiazole moiety containing a 3,4-dimethoxyphenyl substituent

This unique arrangement contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit significant anticancer activity. For instance, the compound was evaluated against various cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cells.

Cell Viability Studies

In vitro assays have shown that the compound reduces cell viability in a dose-dependent manner. The following table summarizes the effects observed:

Cell Line Concentration (µM) Viability Reduction (%)
HT-291045.2
HT-295060.0
MDA-MB-2311050.0
MDA-MB-2315062.7

These results indicate that the compound is particularly effective against the MDA-MB-231 cell line compared to HT-29 cells .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction : Flow cytometry assays indicated that treatment with the compound leads to significant apoptosis in cancer cells. The apoptotic pathway activation is associated with increased levels of p53 and caspase-3 cleavage, suggesting a classical intrinsic pathway of apoptosis .
  • Inhibition of Growth Factors : The compound may inhibit key growth factors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and metastasis .
  • DNA Interaction : Preliminary studies suggest that the compound interacts with DNA structures, potentially disrupting replication and transcription processes critical for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. Studies indicate that it possesses activity against various bacterial strains, particularly gram-positive bacteria. The following table summarizes antimicrobial activity:

Microorganism Activity Observed
Bacillus cereusHigh
Bacillus thuringiensisModerate
Staphylococcus aureusLow

These findings highlight the dual potential of this compound as both an anticancer and antimicrobial agent .

Case Studies

A notable case study involved the synthesis and evaluation of oxadiazole derivatives similar to our compound. These derivatives were tested for their cytotoxic effects on cancer cell lines and showed varying degrees of efficacy. The study concluded that structural modifications could enhance biological activity further .

Q & A

Q. What are the critical steps in synthesizing 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves two key stages:

  • Oxadiazole ring formation : Cyclization of a hydrazide intermediate with 3,4-dimethoxybenzoic acid derivatives under reflux with a dehydrating agent (e.g., POCl₃ or PPA) .
  • Piperidine coupling : The benzenesulfonyl-piperidine-3-carboxamide moiety is introduced via nucleophilic substitution or amide coupling. Optimize yields by controlling temperature (60–80°C) and using catalysts like DCC/DMAP .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : Confirm substitution patterns (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm and oxadiazole C=O at ~165 ppm) .
  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>95%) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ≈ 483 g/mol).

Q. How can preliminary pharmacological activity be evaluated in vitro?

  • Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, using compounds like indomethacin as positive controls. Activity is reported as % inhibition (e.g., 62.5% at 10 μM for analogs with 3,4-dimethoxyphenyl groups) .
  • Dose-response curves : Test concentrations from 1 nM to 100 μM to determine IC₅₀ values.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to assess steric/electronic effects on activity .
  • Bioisosteric replacements : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole and compare binding affinity via molecular docking .

Q. What strategies improve selectivity for target enzymes (e.g., kinases or proteases)?

  • Molecular docking : Use AutoDock Vina to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen). Optimize substituents to enhance binding to hydrophobic pockets .
  • Selectivity profiling : Screen against panels of related enzymes (e.g., 50 kinase isoforms) to identify off-target effects .

Q. How can metabolic stability and pharmacokinetics be assessed in vivo?

  • Plasma stability : Incubate with rat liver microsomes (RLMs) and quantify degradation via LC-MS/MS. Adjust half-life by modifying labile groups (e.g., methoxy to trifluoromethyl) .
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in organs like liver or brain .

Q. How should contradictory data (e.g., variable bioactivity across assays) be resolved?

  • Assay validation : Compare results across cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) to rule out model-specific artifacts .
  • Solubility checks : Ensure compound solubility in assay buffers (e.g., DMSO ≤0.1%) to avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.